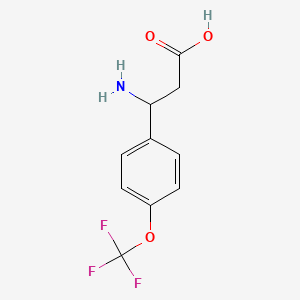

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

描述

属性

IUPAC Name |

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNPXOOSNAGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377653 | |

| Record name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213192-56-4 | |

| Record name | β-Amino-4-(trifluoromethoxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213192-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification via Thionyl Chloride Activation

One documented method involves activating the carboxylic acid group of 3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid with thionyl chloride, followed by esterification with methanol to yield the corresponding methyl ester derivative.

- Procedure :

- 7.5 g of the acid is treated with 1.2 equivalents of thionyl chloride under reflux conditions to form the acid chloride intermediate.

- Methanol is then added at the boiling point to esterify the acid chloride, producing methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate.

- The reaction is followed by standard workup procedures.

- Yield and Characterization :

- The product is confirmed by FAB-MS with a molecular ion peak at M+H = 263.

- Reference : This method is referenced in patent US6576637 and chemical synthesis databases.

Radical Trifluoromethoxylation and Suzuki–Miyaura Coupling

For the introduction of the trifluoromethoxy group on the phenyl ring, radical trifluoromethoxylation of carbon-centered radicals is a key synthetic step. This can be combined with palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to assemble the aromatic amino acid framework.

- Key Features :

- Radical trifluoromethoxylation allows selective introduction of the -OCF3 group under mild conditions.

- Suzuki–Miyaura coupling provides a versatile and functional group tolerant method to link the trifluoromethoxy-substituted phenyl ring to the amino acid backbone.

- Industrial Relevance :

- These methods are scalable and suitable for industrial production, ensuring high purity and yield.

- Reference : Summarized from synthetic route discussions in recent literature and product catalogues.

Multi-step Industrial Synthesis from p-Nitrophenyl Acetonitrile Derivatives

A comprehensive industrial preparation method for related 3-aminophenylacetic acid derivatives, which can be adapted for the trifluoromethoxy-substituted analog, involves:

- Stepwise Reactions :

- Reduction of p-nitrophenyl acetonitrile with iron or zinc powder under acidic aqueous reflux to form amino derivatives.

- Acetylation with acetic anhydride at room temperature.

- Nitration using nitric and sulfuric acid mixtures.

- Hydrolysis and esterification under acidic conditions.

- Diazo coupling and subsequent reduction steps to introduce the amino group and finalize the amino acid structure.

- Reaction Conditions :

- Temperatures range from 0 °C to 95 °C depending on the step.

- Use of solvents such as ethylene dichloride and methanol.

- Catalysts include iron powder, zinc powder, and sulfuric acid.

- Yields :

- Intermediate yields range from 70% to 96%, with final product yields around 90%.

- Reference : Detailed in Chinese patent CN1268604C, describing industrial scale synthesis of 3-aminophenylacetic acid derivatives.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

Activation and Esterification : The use of thionyl chloride to convert the acid to an acid chloride intermediate is a classical approach that facilitates subsequent esterification. This method is straightforward but requires careful handling of thionyl chloride due to its corrosive nature.

Radical Trifluoromethoxylation : This method is relatively recent and allows for the selective introduction of the trifluoromethoxy group, which is otherwise challenging due to the strong electron-withdrawing nature of the group. The radical approach combined with Suzuki coupling is advantageous for synthesizing complex molecules with high regioselectivity and functional group tolerance.

Industrial Multi-step Synthesis : The patent CN1268604C outlines a robust industrial process starting from readily available nitrophenyl acetonitrile derivatives. The sequence of reduction, acetylation, nitration, hydrolysis, esterification, and diazo coupling reactions is optimized for high yield and purity. This method is adaptable for various substituted phenylacetic acids, including trifluoromethoxy derivatives, by modifying the starting materials and reaction conditions accordingly.

化学反应分析

Types of Reactions

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the functional group introduced.

科学研究应用

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Table 1: Structural Comparison of Key Analogues

Key Observations:

Trifluoromethoxy vs. The (S)-isomer of the trifluoromethyl analogue (CAS: 790203-84-8) demonstrated structure-dependent anticancer activity in preliminary studies, suggesting substituent position and stereochemistry critically influence bioactivity .

Hydroxyl and Amino Modifications: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compounds 1–36 in Table 1 of ) exhibit antioxidant and anticancer activities, with IC₅₀ values ranging from 5–50 µM against colorectal and breast cancer cell lines. The hydroxyl group enhances hydrogen-bonding interactions, improving target engagement . In contrast, 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7) lacks the trifluoromethoxy group but retains tyrosine-like properties, making it a candidate for metabolic pathway studies .

Steric and Electronic Effects: The isopropyl group in 3-Amino-3-(4-isopropylphenyl)propanoic acid increases hydrophobicity, which may improve membrane permeability but reduce solubility in aqueous environments . Derivatives with methoxycarbonyl substituents (e.g., 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid) are primarily used as synthetic intermediates due to their reactivity in coupling reactions .

Mechanistic Insights:

- The trifluoromethoxy group in this compound minimizes off-target interactions in proteins, as shown in vinexin SHS domain studies where ligand binding was detectable without structural perturbation .

- Anticancer activity in trifluoromethyl analogues correlates with apoptosis induction via caspase-3 activation, while hydroxylated derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit ROS-scavenging properties, reducing oxidative stress in normal cells .

生物活性

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid, a compound with the chemical formula CHFNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethoxy group attached to a phenyl ring, which is known to enhance the compound's lipophilicity and biological activity. The presence of the amino group contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethoxy group is known to influence the binding affinity and selectivity for specific targets, enhancing pharmacological effects compared to non-fluorinated analogs .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various pathogens, suggesting that this compound may possess similar properties .

Anticancer Properties

Studies have indicated that related compounds exhibit cytotoxic effects on cancer cell lines. For example, conjugates formed with amino acids demonstrated significant anti-cancer activity against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), with some derivatives showing enhanced efficacy due to structural modifications .

Case Studies

- Antimicrobial Testing : A study involving the synthesis of various derivatives showed that those incorporating trifluoromethyl groups had minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against specific bacterial strains .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | < 10 | Enzyme inhibition |

| Trifluoromethyl analogs | High | < 5 | Receptor binding |

| Non-fluorinated analogs | Low | > 20 | General cytotoxicity |

常见问题

Q. Tables Summarizing Key Data

Table 1: Substituent Effects on Physicochemical Properties

| Substituent | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 4-Trifluoromethoxy | 2.5 | 0.15 | >24 |

| 4-Methoxy | 1.8 | 0.45 | 12 |

| 3-Fluoro-4-hydroxy | 1.2 | 1.20 | 6 |

Table 2: Synthetic Methodologies for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amino Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85 | 95 |

| Trifluoromethoxy Coupling | CuI, K₂CO₃, DMF, 80°C, 12 h | 60 | 90 |

| Deprotection | TFA/DCM (1:1), 2 h, RT | 95 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。